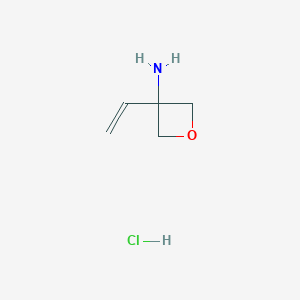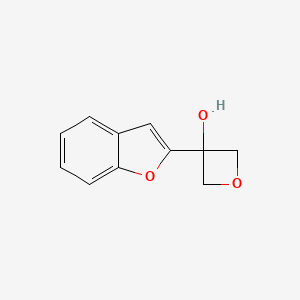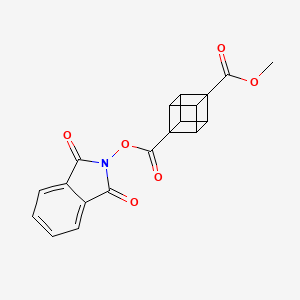![molecular formula C12H15NO3S2 B8220547 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B8220547.png)
6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms within its structure contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a series of cyclization reactions involving appropriate 1,3-bis-electrophiles and 1,1-bis-nucleophiles.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone oxide back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions at the sulfonyl group.
Scientific Research Applications
6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)sulfonyl-2-thia-6-azaspiro[3.3]heptane: Lacks the oxide group, leading to different reactivity and properties.
2-Azaspiro[3.3]heptane Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the core structure.
Uniqueness
6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide is unique due to the presence of the sulfone oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-10-2-4-11(5-3-10)18(15,16)13-6-12(7-13)8-17(14)9-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGORGOLOEWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CS(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)oxetan-3-ol](/img/structure/B8220492.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)



![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
![2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B8220525.png)
![6-Methyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B8220531.png)
![2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide](/img/structure/B8220539.png)
![8-Phenyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B8220543.png)
![Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B8220549.png)

